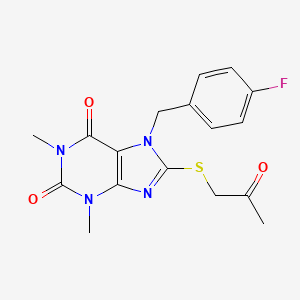
7-(4-fluorobenzyl)-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials. It would include the reagents, conditions, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes. This includes its reactivity with other compounds and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, etc.科学的研究の応用
Multi-Target Drugs for Neurodegenerative Diseases : Tricyclic xanthine derivatives, like the compound , have been studied for their potential as multi-target drugs for treating neurodegenerative diseases. These compounds exhibit dual-target-directed antagonistic activity on A1/A2A adenosine receptors and inhibit monoamine oxidases (MAOs), which are both relevant for neurodegenerative disease treatment (Brunschweiger et al., 2014).
Structure-Activity Relationships : Studies on imidazopyridines, a class closely related to the compound , have explored regioselectivities in N-alkylations, providing insights into molecular structure and interactions. These findings are crucial for understanding the compound's potential pharmacological properties (Göker & Özden, 2019).
Ligands for Neurodegenerative Diseases : Studies have designed ligands based on annelated xanthine scaffold with aromatic substituents, which act on adenosine receptors and monoamine oxidase B. This research is significant for developing treatments for neurodegenerative diseases, especially Parkinson's disease (Załuski et al., 2019).
Potential Psychotropic Activity : Research has been conducted on derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, examining their potential as psychotropic agents. These studies are important for developing new therapeutic agents for mental health disorders (Chłoń-Rzepa et al., 2013).
Synthesis and Metal Complex Studies : Research on mixed ligand metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione provides insights into the synthesis and characterization of new compounds with potential applications in various fields, including medicinal chemistry (Shaker, 2011).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the possible hazards it could pose to health and the environment.
将来の方向性
This would involve a discussion on the potential applications of the compound and the future research directions that could be taken.
特性
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(2-oxopropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3S/c1-10(23)9-26-16-19-14-13(15(24)21(3)17(25)20(14)2)22(16)8-11-4-6-12(18)7-5-11/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZNEJOYQUPNRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-fluorobenzyl)-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-4-methoxybenzamide](/img/structure/B2971880.png)
![3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2971881.png)
![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2971882.png)
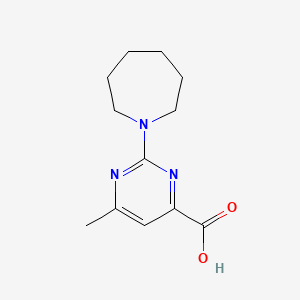
![1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2971884.png)
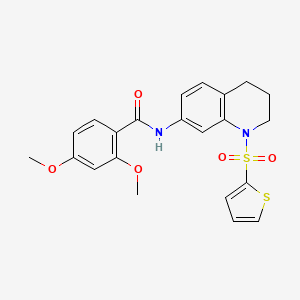
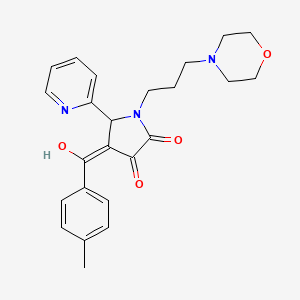
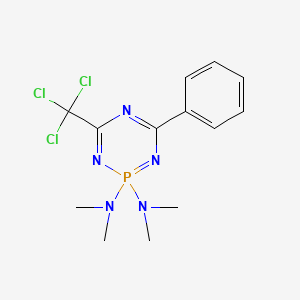
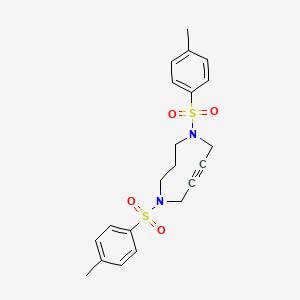

![2,5-dichloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2971895.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2971901.png)
